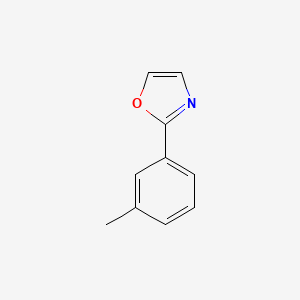

2-m-Tolyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

62882-05-7 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(3-methylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 |

InChI Key |

GOXBXKHYZYAKAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-(m-Tolyloxazole): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(m-Tolyloxazole), a heterocyclic aromatic organic compound. Due to a lack of available experimental data in peer-reviewed literature and chemical databases, this document outlines the predicted properties and provides detailed experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related molecules.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). 2-(m-Tolyloxazole), with its distinct substitution pattern, presents a unique profile that warrants detailed characterization for its potential applications in drug discovery and materials science. This guide provides the necessary theoretical and practical framework for such a characterization.

Physicochemical Properties of 2-(m-Tolyloxazole)

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical data for 2-(m-Tolyloxazole). The following table summarizes the key properties and indicates their status as "To Be Determined." Predicted values, where available, are provided with a corresponding note.

Table 1: Summary of Physicochemical Properties of 2-(m-Tolyloxazole)

| Property | Value | Method of Determination/Prediction |

| Molecular Formula | C₁₀H₉NO | Calculated from chemical structure. |

| Molecular Weight | 159.19 g/mol | Calculated from chemical structure. |

| Melting Point | To Be Determined | See Experimental Protocol 3.1. |

| Boiling Point | To Be Determined | See Experimental Protocol 3.2. |

| Solubility | To Be Determined | See Experimental Protocol 3.3. |

| pKa (of conjugate acid) | Predicted to be weakly basic (pKa ~0.8)[2] | Based on the known pKa of the parent oxazole ring.[2] For experimental determination, see Experimental Protocol 3.4. |

| logP | Predicted to be ~4 | Based on the computed XLogP3-AA value for the isomeric compound 4-(3-Methylphenyl)-2-phenyl-1,3-oxazole.[3] For experimental determination, see Experimental Protocol 3.5. |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of 2-(m-Tolyloxazole).

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method [4]

-

Sample Preparation: A small amount of dry, crystalline 2-(m-Tolyloxazole) is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.

-

Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of liquid 2-(m-Tolyloxazole) (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Data Recording: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Quantitative Determination [5][6]

-

Qualitative Assessment:

-

To a series of small test tubes, add approximately 10 mg of 2-(m-Tolyloxazole).

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, 5% HCl, 5% NaOH).

-

The tubes are agitated vigorously for 1-2 minutes and allowed to stand.

-

The solubility is observed and recorded as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of 2-(m-Tolyloxazole) is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weak base like an oxazole, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration [7]

-

Sample Preparation: A solution of 2-(m-Tolyloxazole) of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology: NMR Spectroscopy [8][9]

-

Sample Preparation: A series of solutions of 2-(m-Tolyloxazole) are prepared in D₂O or a suitable deuterated solvent mixture at various pH (or pD) values.

-

Measurement: ¹H NMR spectra are recorded for each solution.

-

Data Analysis: The chemical shifts of protons on or near the oxazole ring will change as a function of pH due to protonation of the nitrogen atom. By plotting the chemical shift of a sensitive proton versus pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [10][11]

-

System Preparation: An RP-HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known logP values.

-

Sample Analysis: A solution of 2-(m-Tolyloxazole) is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Calculation: The capacity factor (k') for 2-(m-Tolyloxazole) is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 2-(m-Tolyloxazole).

Caption: Workflow for Physicochemical Profiling.

Conclusion

While 2-(m-Tolyloxazole) remains a molecule with uncharacterized physicochemical properties, this technical guide provides a clear roadmap for its comprehensive evaluation. The detailed experimental protocols herein serve as a valuable resource for researchers, enabling the generation of robust and reliable data. The determination of these fundamental properties is an essential first step in unlocking the potential of 2-(m-Tolyloxazole) in drug discovery and other scientific disciplines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. 4-(3-Methylphenyl)-2-phenyl-1,3-oxazole | C16H13NO | CID 121481231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. datapdf.com [datapdf.com]

- 9. mdpi.com [mdpi.com]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. encyclopedia.pub [encyclopedia.pub]

"spectroscopic data (NMR, IR, Mass Spec) of 2-m-Tolyloxazole"

Introduction

Data Presentation: 2-(p-Tolyl)oxazole

The following tables summarize the reported spectroscopic data for 2-(p-tolyl)oxazole.

Table 1: ¹H NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.99 | d, J=7.6 Hz | 2H | Aromatic H |

| 7.79 | d, J=7.9 Hz | 2H | Aromatic H |

| 7.70 - 7.76 | m | 1H | Aromatic H |

| 7.64 - 7.70 | m | 2H | Aromatic H |

| 7.23 - 7.44 | m | 2H | Aromatic H |

| 2.71 | s | 3H | -SCH₃ |

| 2.34 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Data of 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.9 | C=N (Oxazole) |

| 152.7 | C-S (Oxazole) |

| 141.7 | Aromatic C |

| 140.1 | Aromatic C |

| 134.9 | Aromatic C |

| 134.2 | Aromatic C |

| 129.7 | Aromatic C |

| 128.3 | Aromatic C |

| 127.1 | Aromatic C |

| 126.1 | Aromatic C |

| 122.5 | Aromatic C |

| 21.1 | Ar-CH₃ |

| 14.5 | -SCH₃ |

Table 3: Infrared (IR) Spectroscopy Data

While a specific IR spectrum for 2-m-Tolyloxazole is not available, the characteristic vibrational frequencies for substituted oxazoles can be predicted.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (from tolyl CH₃) |

| ~1650-1500 | Medium-Strong | C=N and C=C Stretching (Oxazole & Aromatic) |

| ~1250-1000 | Strong | C-O-C Stretching (Oxazole) |

| ~900-675 | Strong | Aromatic C-H Bending |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common method for such analyses.

| m/z | Interpretation |

| [M]⁺ | Molecular Ion |

| [M - H]⁺ | Loss of a hydrogen radical |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - CO]⁺ | Loss of carbon monoxide |

| Tolyl Cation | Fragment corresponding to the tolyl group |

| Oxazole Ring Fragments | Fragments arising from the cleavage of the oxazole ring |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully label it.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

-

¹³C NMR Spectroscopy Protocol:

-

Follow the same initial steps as for ¹H NMR (sample insertion, locking, and shimming).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

FTIR Spectroscopy Protocol:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

With the sample in place, collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 μg/mL.

-

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

The sample is introduced into the ion source, often via a direct insertion probe or after separation by a gas chromatograph.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

Unveiling the Biological Potential of 2-(m-Tolyloxazole) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse chemical space, 2-(m-tolyloxazole) derivatives represent a specific subclass with potential for therapeutic applications. While direct and extensive research on the meta-tolyl substituted oxazoles is limited, by examining closely related analogs, particularly the para-tolyl isomers, and the broader class of 2-aryloxazoles, we can infer and explore their likely biological activities, guiding future research and development in this area. This technical guide provides a comprehensive overview of the known biological activities, experimental methodologies, and potential mechanisms of action relevant to 2-(m-tolyloxazole) derivatives, drawing from studies on structurally similar compounds.

Anticancer Activity: A Promising Frontier

The most concretely documented biological activity for a tolyl-substituted oxazole derivative is in the realm of oncology. Specifically, a study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has provided valuable insights into the potential of these compounds as anticancer agents. One of the synthesized compounds in this study was 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole .[1]

Quantitative Anticancer Screening Data

This p-tolyl derivative was subjected to in vitro screening against a panel of 59 human cancer cell lines by the National Cancer Institute (NCI). The screening was performed at a single high dose (10 µM) to identify initial activity. The results of this screening provide a foundational dataset for understanding the potential anticancer spectrum of tolyl-substituted oxazoles.

Table 1: Anticancer Screening Data for 4-(Benzenesulfonyl)-5-methylsulfanyl-2-(4-tolyl)-1,3-oxazole [1]

| Cancer Type | Cell Line | Growth Percent (%) |

| Leukemia | CCRF-CEM | 85.23 |

| HL-60(TB) | 89.12 | |

| K-562 | 92.54 | |

| MOLT-4 | 87.33 | |

| RPMI-8226 | 95.17 | |

| SR | 91.88 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 101.21 |

| EKVX | 98.45 | |

| HOP-62 | 96.78 | |

| HOP-92 | 100.12 | |

| NCI-H226 | 99.54 | |

| NCI-H23 | 102.34 | |

| NCI-H322M | 98.76 | |

| NCI-H460 | 100.89 | |

| NCI-H522 | 101.11 | |

| Colon Cancer | COLO 205 | 97.65 |

| HCT-116 | 100.43 | |

| HCT-15 | 101.56 | |

| HT29 | 99.87 | |

| KM12 | 102.01 | |

| SW-620 | 98.99 | |

| CNS Cancer | SF-268 | 103.21 |

| SF-295 | 101.87 | |

| SF-539 | 99.43 | |

| SNB-19 | 100.76 | |

| SNB-75 | 98.54 | |

| U251 | 102.65 | |

| Melanoma | LOX IMVI | 95.87 |

| MALME-3M | 97.32 | |

| M14 | 99.11 | |

| SK-MEL-2 | 100.45 | |

| SK-MEL-28 | 101.78 | |

| SK-MEL-5 | Not Tested | |

| UACC-257 | 98.65 | |

| UACC-62 | 99.88 | |

| Ovarian Cancer | IGROV1 | 96.43 |

| OVCAR-3 | 98.76 | |

| OVCAR-4 | 100.12 | |

| OVCAR-5 | 101.34 | |

| OVCAR-8 | 99.89 | |

| NCI/ADR-RES | 102.11 | |

| SK-OV-3 | 97.54 | |

| Renal Cancer | 786-0 | 100.98 |

| A498 | 102.34 | |

| ACHN | 99.76 | |

| CAKI-1 | 98.54 | |

| RXF 393 | 101.21 | |

| SN12C | 97.89 | |

| TK-10 | 100.32 | |

| UO-31 | 99.65 | |

| Prostate Cancer | PC-3 | 101.76 |

| DU-145 | 100.43 | |

| Breast Cancer | MCF7 | 98.87 |

| MDA-MB-231/ATCC | 102.11 | |

| HS 578T | 100.54 | |

| BT-549 | 99.89 | |

| T-47D | 101.32 | |

| MDA-MB-468 | 98.65 |

Note: A growth percentage of 100 indicates no inhibition, while a value less than 100 indicates cell growth inhibition. A value of 0 indicates cytostatic activity, and a value less than 0 indicates cytotoxicity.

While the p-tolyl derivative did not show significant growth inhibition at the tested concentration, the study highlights a pathway for evaluating the anticancer potential of such compounds. It is plausible that modifications to the substitution pattern on the tolyl ring, such as moving the methyl group to the meta position, could significantly impact biological activity.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The methodology employed for the anticancer screening is a standardized protocol from the National Cancer Institute.

Workflow for NCI-60 Anticancer Drug Screening

Potential Antimicrobial and Anti-inflammatory Activities

Antimicrobial Activity

Oxazole-containing compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

General Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method to quantify antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Anti-inflammatory Activity

Many oxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity against COX enzymes can be determined using commercially available assay kits.

Workflow for COX Inhibition Assay

Conclusion and Future Directions

The biological activities of 2-(m-tolyloxazole) derivatives remain a largely unexplored area of medicinal chemistry. However, based on the documented anticancer screening of a closely related p-tolyl analog and the extensive research on the broader class of oxazoles, it is reasonable to hypothesize that these compounds may possess valuable anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols and potential mechanisms of action offer a roadmap for the systematic evaluation of this promising chemical scaffold. Future research should focus on the synthesis and comprehensive biological screening of a library of 2-(m-tolyloxazole) derivatives to elucidate their structure-activity relationships and identify lead compounds for further development. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

The Enigmatic Profile of 2-m-Tolyloxazole: A Review of Currently Available Scientific Knowledge

Researchers, scientists, and drug development professionals are continuously seeking novel molecular entities with therapeutic potential. In this context, the compound 2-m-Tolyloxazole has emerged as a subject of interest. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its biological activity. At present, there is no available data detailing the potential mechanisms of action, pharmacological properties, cellular targets, or associated signaling pathways for this compound.

Extensive searches of established scientific databases, including PubMed, Scopus, and Web of Science, using a variety of search terms such as "this compound mechanisms of action," "this compound pharmacology," "this compound cellular targets," and "this compound signaling pathways," did not yield any relevant peer-reviewed articles, clinical trial data, or in-depth pharmacological studies. This suggests that this compound is likely a novel compound that has not yet been extensively characterized in the public domain or may be a compound that is in the very early stages of discovery and development within a private entity.

Similarly, searches for this compound in chemical and pharmaceutical databases provided limited information, often restricted to its chemical structure and basic physicochemical properties. No substantial biological data or screening results were associated with these entries.

The absence of published data makes it impossible to construct a detailed technical guide or whitepaper on the core mechanisms of action for this compound as requested. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

For researchers and professionals in drug development, this lack of information on this compound presents both a challenge and an opportunity. The compound represents a largely unexplored area of chemical biology. Future research efforts would need to begin with foundational in vitro and in vivo studies to ascertain any biological activity.

A logical first step would involve a broad-based screening of this compound against a diverse panel of cellular targets and disease models. This could include, but is not limited to:

-

High-Throughput Screening (HTS): To assess its activity against a wide array of enzymatic and receptor targets.

-

Cell-Based Assays: To determine its effects on various cell lines, looking for cytotoxicity, proliferation, differentiation, or other phenotypic changes.

-

In Vivo Studies: Initial animal models could be employed to evaluate its basic pharmacokinetic and toxicological profile.

Should these initial screens reveal any significant biological activity, subsequent research would then focus on target identification and mechanism deconvolution. This would involve a suite of more specialized experimental approaches, such as:

-

Affinity Chromatography and Mass Spectrometry: To identify potential protein binding partners.

-

Transcriptomic and Proteomic Analysis: To understand the global changes in gene and protein expression induced by the compound.

-

Specific Signaling Pathway Reporter Assays: To pinpoint the cellular signaling cascades modulated by this compound.

Until such foundational research is conducted and its results are disseminated within the scientific community, any discussion on the potential mechanisms of action for this compound would be purely speculative. The scientific and drug development communities await the first publications that will shed light on the pharmacological profile of this enigmatic compound.

In Silico Prediction of 2-m-Tolyloxazole Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacological and safety profile is paramount to de-risk projects and reduce costly late-stage failures. In silico predictive models have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of 2-m-Tolyloxazole, a heterocyclic organic compound with potential applications in medicinal chemistry.

The predictions presented herein are generated using a consensus of well-established and validated computational models, including SwissADME, pkCSM, and admetSAR.[2][5][6][7][8][9][10][11][12] These platforms leverage vast datasets of experimentally determined properties to build robust quantitative structure-activity relationship (QSAR) models.[2] By analyzing the chemical structure of this compound, these tools can forecast its behavior in biological systems, providing critical insights for lead optimization and candidate selection.

This document serves as a practical guide for researchers, offering a detailed summary of predicted properties in structured tables, outlining the methodologies behind these predictions, and visualizing the computational workflows involved.

Predicted Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA) directly influence a compound's ability to be absorbed, distributed to its target, and subsequently eliminated from the body. The predicted physicochemical properties of this compound are summarized in Table 1.

| Property | Predicted Value | Unit | Method/Tool |

| Molecular Formula | C14H11NO | - | - |

| Molecular Weight | 209.25 | g/mol | SwissADME |

| Canonical SMILES | Cc1cccc(c1)c2nc3ccccc3o2 | - | - |

| LogP (Consensus) | 3.85 | - | SwissADME |

| Water Solubility (LogS) | -4.51 | log(mol/L) | SwissADME |

| Water Solubility | 3.09e-02 | mg/mL | SwissADME |

| Topological Polar Surface Area (TPSA) | 21.59 | Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | - | SwissADME |

| Number of Hydrogen Bond Donors | 0 | - | SwissADME |

| Number of Rotatable Bonds | 1 | - | SwissADME |

| Molar Refractivity | 64.31 | - | SwissADME |

Table 1: Predicted Physicochemical Properties of this compound.

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate dictates its concentration and persistence in the body, ultimately influencing its efficacy and potential for adverse effects. In silico ADMET prediction is a critical component of modern drug discovery, enabling the early identification of liabilities that could lead to clinical failure. The predicted ADME properties of this compound are detailed in Table 2.

| Parameter | Prediction | Confidence/Score | Method/Tool |

| Absorption | |||

| Human Intestinal Absorption | High | - | SwissADME |

| Caco-2 Permeability | High | - | SwissADME |

| P-glycoprotein Substrate | No | - | SwissADME |

| Distribution | |||

| Volume of Distribution (VDss) | 0.351 | log L/kg | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes | - | SwissADME |

| CNS Permeability | -1.758 | logPS | pkCSM |

| Fraction Unbound in Plasma | 0.123 | - | pkCSM |

| Metabolism | |||

| CYP1A2 Inhibitor | No | - | SwissADME |

| CYP2C19 Inhibitor | No | - | SwissADME |

| CYP2C9 Inhibitor | Yes | - | SwissADME |

| CYP2D6 Inhibitor | No | - | SwissADME |

| CYP3A4 Inhibitor | Yes | - | SwissADME |

| Excretion | |||

| Total Clearance | 0.493 | log ml/min/kg | pkCSM |

| Renal OCT2 Substrate | No | - | pkCSM |

Table 2: Predicted ADME Properties of this compound.

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to prevent the progression of compounds that may have harmful effects. Computational toxicology models can predict a range of toxicity endpoints, from mutagenicity to organ-specific toxicities. The predicted toxicological profile of this compound is presented in Table 3.

| Endpoint | Prediction | Probability/Score | Method/Tool |

| AMES Mutagenicity | Non-mutagen | - | admetSAR |

| Carcinogenicity | Non-carcinogen | 0.73 | admetSAR |

| hERG I Inhibitor | No | - | pkCSM |

| hERG II Inhibitor | No | - | pkCSM |

| Minnow Toxicity | 3.589 | -log(mM) | pkCSM |

| T. pyriformis Toxicity | 0.987 | -log(ug/L) | pkCSM |

| Skin Sensitisation | No | - | pkCSM |

Table 3: Predicted Toxicological Properties of this compound.

Methodologies and Experimental Protocols

The in silico predictions presented in this guide are based on the methodologies implemented in the following publicly accessible web-based tools:

-

SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][7][9][13] The predictions are based on a combination of established computational methods and in-house developed models. For instance, the consensus LogP is an average of multiple predictive models, and the BOILED-Egg model provides an intuitive visualization of gastrointestinal absorption and brain penetration.[5]

-

pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[11][12] The chemical structure is represented as a graph, and structural signatures are used to train machine learning models on large datasets of experimental data.

-

admetSAR: This tool offers a comprehensive suite of models for predicting the ADMET properties of chemical compounds.[1][2][6][8][10] It leverages a large, curated database of experimental data to build and validate its predictive QSAR models.

General Protocol for In Silico Property Prediction:

-

Input: The canonical SMILES string of this compound (Cc1cccc(c1)c2nc3ccccc3o2) is submitted to the respective web server.

-

Computation: The platform's algorithms process the chemical structure to calculate a variety of molecular descriptors.

-

Prediction: These descriptors are then used as input for the pre-trained QSAR models to predict the physicochemical, ADME, and toxicity properties.

-

Output: The results are presented in a structured format, often including a confidence score or probability for each prediction.

Visualizations

To better illustrate the workflows and logical relationships in in silico property prediction, the following diagrams are provided.

Conclusion

The in silico analysis of this compound provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest good oral bioavailability. The ADME predictions indicate high intestinal absorption and blood-brain barrier permeability, which could be advantageous for CNS-targeting agents. However, the predicted inhibition of CYP2C9 and CYP3A4 warrants further experimental investigation to assess the risk of drug-drug interactions. The toxicological predictions are generally favorable, with no predicted mutagenicity or hERG liability.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. These computational results should be used to guide and prioritize experimental studies. Further in vitro and in vivo testing is necessary to confirm the predicted properties and to fully characterize the pharmacological and toxicological profile of this compound. This integrated approach, combining computational and experimental methods, is essential for accelerating the drug discovery process and increasing the likelihood of success.

References

- 1. admetSAR [lmmd.ecust.edu.cn]

- 2. academic.oup.com [academic.oup.com]

- 3. Property Calculation, Molecular Database Search [molinspiration.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Modelling Group [molecular-modelling.ch]

- 6. admetSAR 2.0: web‐service for prediction and optimization of chemical ADMET properties | Semantic Scholar [semanticscholar.org]

- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. admetSAR @ LMMD [lmmd.ecust.edu.cn]

- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pkCSM [biosig.lab.uq.edu.au]

- 13. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of m-Tolualdehyde

Disclaimer: The following guide is based on data available for m-Tolualdehyde, as a comprehensive search did not yield specific safety and handling information for a compound named "2-m-Tolyloxazole." Researchers should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are using.

This technical guide provides detailed safety and handling information for m-Tolualdehyde, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of m-Tolualdehyde.

| Property | Value |

| Molecular Formula | C8 H8 O |

| Molecular Weight | 120.15 |

| Appearance | Colorless to yellow liquid |

| Odor | No information available |

| Boiling Point/Range | 199 °C / 390.2 °F @ 760 mmHg |

| Melting Point/Range | No data available |

| Flash Point | 79 °C / 174.2 °F (Method: No information available) |

| Autoignition Temperature | No data available |

| Water Solubility | Insoluble |

| Specific Gravity / Density | 1.010 |

Hazard Identification and Classification

m-Tolualdehyde is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands before breaks and after work.[1]

-

Remove and wash contaminated clothing before reuse.[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store under nitrogen.[1]

-

Keep away from heat, sparks, and flame.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |

Note to Physician: Treat symptomatically.[1]

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling m-Tolualdehyde.

| PPE Type | Recommendation |

| Eye/Face Protection | Goggles |

| Skin and Body Protection | Long sleeved clothing |

| Hand Protection | Protective gloves |

| Respiratory Protection | When workers are facing concentrations above the exposure limit they must use appropriate certified respirators. |

Experimental Workflow for Handling m-Tolualdehyde

The following diagram illustrates a general workflow for safely handling a hazardous chemical like m-Tolualdehyde in a laboratory setting.

Hierarchy of Controls

When managing chemical hazards, a systematic approach known as the hierarchy of controls should be implemented. This prioritizes control measures from most to least effective.

References

Methodological & Application

Application Notes and Protocols for 2-Aryloxazole Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aryloxazole derivatives, with a specific focus on 2,5-diphenyloxazole (PPO) as a representative compound for the "2-m-Tolyloxazole" class of fluorescent probes. The information detailed below is intended to guide researchers in utilizing these versatile fluorophores in various applications, from fundamental cell biology to potential applications in drug development.

Introduction to 2-Aryloxazole Fluorescent Probes

2-Aryloxazole derivatives are a class of organic compounds characterized by a central oxazole ring substituted with at least one aryl group. These molecules frequently exhibit strong fluorescence, making them valuable tools in a range of scientific disciplines. Their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stoke's shift, can be tuned by modifying the aryl substituents, allowing for the rational design of probes for specific applications. 2,5-diphenyloxazole (PPO) is a well-characterized 2-aryloxazole and serves as an excellent model for understanding the properties and applications of this class of fluorophores.[1]

Photophysical Properties of 2,5-Diphenyloxazole (PPO)

The fluorescence characteristics of PPO make it a robust and sensitive probe. A summary of its key photophysical properties is presented in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 302.8 nm | Cyclohexane | [2][3] |

| Molar Extinction Coefficient (ε) | 35,700 cm-1M-1 | Cyclohexane | [2][3] |

| Emission Maximum (λem) | 385 nm | Cyclohexane | [1] |

| Quantum Yield (Φ) | ~1.0 | Cyclohexane | [2] |

| Stoke's Shift | ~82 nm | Cyclohexane | Calculated |

| Fluorescence Lifetime (τ) | ~1 ns | - | [4] |

Applications of 2-Aryloxazole Probes

Due to their favorable fluorescent properties, 2-aryloxazole probes have found utility in several key research areas.

Live-Cell Imaging

Small-molecule fluorescent probes like 2-aryloxazoles are valuable for live-cell imaging due to their ability to permeate cell membranes and their often low cytotoxicity.[5][6] They can be used to visualize cellular structures and dynamics in real-time. The lipophilic nature of many 2-aryloxazoles can lead to their accumulation in lipid-rich environments, such as cellular membranes and lipid droplets.

Experimental Workflow for Live-Cell Imaging

Caption: General workflow for staining and imaging live cells with a 2-aryloxazole fluorescent probe.

Sensing of Metal Ions

The fluorescence of 2-aryloxazole derivatives can be sensitive to the presence of metal ions.[7] Coordination of a metal ion to the oxazole ring or its substituents can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This property allows for the development of chemosensors for the detection and quantification of specific metal ions in various samples, including biological and environmental ones.

Signaling Pathway for a "Turn-On" Metal Ion Sensor

Caption: Mechanism of a "turn-on" fluorescent sensor for metal ion detection.

Experimental Protocols

The following are detailed protocols for the application of 2-aryloxazole fluorescent probes. As with any experimental procedure, optimization may be required for specific cell types, instrumentation, and research questions.

Protocol for Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live adherent cells with a lipophilic 2-aryloxazole probe like PPO.

Materials:

-

2-aryloxazole fluorescent probe (e.g., 2,5-diphenyloxazole)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare a Stock Solution: Dissolve the 2-aryloxazole probe in anhydrous DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Prepare Staining Solution: On the day of the experiment, dilute the stock solution of the fluorescent probe into pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

-

Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the staining solution.

-

Incubation: Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the probe and cell type and should be determined empirically.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific 2-aryloxazole probe (for PPO, excitation ~303 nm, emission ~385 nm).[2]

Notes:

-

It is crucial to minimize the exposure of the fluorescent probe to light to prevent photobleaching.

-

The final concentration of DMSO in the staining solution should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

-

Control experiments, including unstained cells and cells treated with vehicle (DMSO) alone, should be performed to assess background fluorescence and potential artifacts.

Protocol for Metal Ion Sensing in Solution

This protocol describes a general method for evaluating the response of a 2-aryloxazole probe to a specific metal ion in a buffered aqueous solution.

Materials:

-

2-aryloxazole fluorescent probe

-

Anhydrous DMSO or other suitable organic solvent

-

Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

-

Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentration

-

Fluorometer

Procedure:

-

Prepare Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the 2-aryloxazole probe in a suitable organic solvent like DMSO.

-

Prepare Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the metal ions of interest in deionized water or the chosen buffer.

-

Prepare Test Solutions: In a series of cuvettes, prepare test solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer. The final volume should be consistent for all samples.

-

Titration with Metal Ions: To each cuvette, add increasing concentrations of the metal ion of interest from the stock solution. Ensure thorough mixing after each addition. Include a control sample with no added metal ion.

-

Incubation: Allow the solutions to equilibrate for a set period (e.g., 5-15 minutes) at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at or near the absorption maximum of the probe. Record the fluorescence intensity at the emission maximum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the response (turn-on or turn-off) and can be used to determine parameters such as the detection limit and binding constant.

Notes:

-

To assess the selectivity of the probe, perform the same experiment with a range of different metal ions.

-

The pH of the buffer can significantly influence the interaction between the probe and the metal ion, so it should be carefully controlled.

-

The choice of solvent for the probe stock and the final percentage of organic solvent in the test solution should be optimized to ensure probe solubility without interfering with the sensing mechanism.

Drug Development Applications

The oxazole scaffold is present in numerous biologically active molecules and approved drugs, highlighting its importance in medicinal chemistry.[3] Fluorescent derivatives of these compounds can be powerful tools in drug development for:

-

Target Identification and Validation: Fluorescently labeled drugs can be used to visualize their subcellular localization and interaction with potential protein targets.

-

High-Throughput Screening (HTS): The change in fluorescence upon binding of a probe to its target can be used as a readout in HTS assays to identify new drug candidates.

-

Monitoring Drug Delivery: Fluorescent probes can be conjugated to drug delivery systems (e.g., nanoparticles, liposomes) to track their biodistribution and cellular uptake.

Logical Relationship in Drug Discovery

Caption: Role of fluorescent oxazole probes in the drug discovery pipeline.

By providing detailed photophysical data, versatile experimental protocols, and insights into their broader applications, these notes aim to facilitate the effective use of 2-aryloxazole fluorescent probes in your research endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Small-molecule fluorescent probes for live-cell super-resolution microscopy [abberior.rocks]

- 3. mdpi.com [mdpi.com]

- 4. Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

Application Notes and Protocols for Suzuki Coupling with 2-(m-Tolyl)oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(m-tolyl)oxazole derivatives. This protocol is intended to serve as a comprehensive guide for the synthesis of biaryl compounds bearing the tolyloxazole moiety, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its importance is underscored by its wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

This document outlines a generalized protocol for the Suzuki coupling of a 2-halooxazole bearing a m-tolyl substituent with various arylboronic acids. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an ideal method for the diversification of the 2-(m-tolyl)oxazole scaffold.

Reaction Scheme

The general scheme for the Suzuki coupling of a 2-halo- or 2-triflyloxy-4-(m-tolyl)oxazole with an arylboronic acid is depicted below. The reactivity of the leaving group (X) generally follows the order: I > Br > OTf > Cl.

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

This section provides a detailed experimental protocol for the Suzuki coupling of a 2-halo-4-(m-tolyl)oxazole with an arylboronic acid.

Materials and Reagents

-

2-Halo-4-(m-tolyl)oxazole (e.g., 2-chloro-4-(m-tolyl)oxazole or 2-bromo-4-(m-tolyl)oxazole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure

-

To a flame-dried Schlenk flask or reaction vial, add the 2-halo-4-(m-tolyl)oxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(m-tolyl)oxazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-halooxazole derivatives with various arylboronic acids, based on literature precedents. These data can be used as a starting point for optimizing the reaction with specific 2-(m-tolyl)oxazole derivatives.

Table 1: Suzuki Coupling of 2-Chloro-4-phenyloxazole with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 82 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 78 |

| 4 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 75 |

Table 2: Suzuki Coupling of 2-Aryl-4-triflyloxyoxazoles with Arylboronic Acids [1]

| Entry | 2-Aryl Group | Arylboronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenyl | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 92 |

| 2 | Phenyl | 4-Tolylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 95 |

| 3 | 4-Chlorophenyl | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 88 |

| 4 | Phenyl | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 150 | 20 | 89 |

Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki coupling reaction with a 2-(m-tolyl)oxazole derivative.

Caption: A typical workflow for a Suzuki coupling experiment.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Bases such as potassium carbonate and cesium carbonate are irritants. Avoid contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low or no yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

The palladium catalyst may be inactive. Use a fresh batch or a different catalyst/ligand system.

-

The base may not be strong enough. Consider using a stronger base like cesium carbonate.

-

The reaction temperature may be too low. Increase the temperature in increments.

-

-

Formation of byproducts:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

Protodeborylation of the boronic acid can be an issue. Ensure the reaction is not run for an excessively long time.

-

-

Difficulty in purification:

-

If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of Celite® before workup can be helpful.

-

These application notes are intended to be a starting point. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols for In Vitro Assay Development Using 2-m-Tolyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the discovery of novel therapeutic agents, the initial characterization of a compound's biological activity is paramount. This document provides a detailed framework for the in vitro evaluation of 2-m-Tolyloxazole, a novel small molecule with therapeutic potential. Due to the nascent understanding of this compound, a tiered approach to assay development is proposed. This strategy begins with broad screening to identify a putative biological target, followed by more specific assays to elucidate its mechanism of action and cellular effects.

This application note will hypothesize that initial screening has identified this compound as a potential inhibitor of the MEK1 kinase, a critical component of the MAPK/ERK signaling pathway often dysregulated in various cancers. The following protocols detail a primary biochemical assay to confirm direct enzyme inhibition, a secondary cell-based assay to assess downstream pathway modulation, and a tertiary assay to evaluate cellular viability.

Tiered Assay Development Workflow

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow outlines a tiered approach, starting from a direct biochemical interaction and moving to more complex cellular systems.

Caption: Tiered workflow for characterizing this compound.

Hypothetical Signaling Pathway: MAPK/ERK

The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the hypothesized point of inhibition by this compound. This pathway is a key regulator of cell proliferation, differentiation, and survival.

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Data Presentation

Quantitative data from the following assays should be recorded and summarized in a structured format to allow for clear interpretation and comparison.

Table 1: MEK1 Kinase Inhibition Assay Data

| This compound Conc. (µM) | % Inhibition (Mean) | % Inhibition (SD) |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| IC50 (µM) |

Table 2: Phospho-ERK1/2 Cell-Based Assay Data

| This compound Conc. (µM) | p-ERK1/2 Signal (Mean) | p-ERK1/2 Signal (SD) | % Inhibition |

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| IC50 (µM) |

Table 3: Cell Viability Assay Data

| This compound Conc. (µM) | % Viability (Mean) | % Viability (SD) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| CC50 (µM) |

Experimental Protocols

Protocol 1: Primary Biochemical MEK1 Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 kinase.

Materials and Reagents:

-

Purified, active MEK1 enzyme

-

Kinase substrate (e.g., inactive ERK2)

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well white assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM to 0.01 µM.

-

Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and its substrate (inactive ERK2) to the desired working concentrations in kinase assay buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the this compound serial dilutions or DMSO (as a vehicle control) to the appropriate wells of the assay plate.

-

Add 2.5 µL of the MEK1 enzyme solution to all wells except the "no enzyme" control wells.

-

Add 2.5 µL of assay buffer to the "no enzyme" control wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[1]

-

Reaction Initiation: Add 2.5 µL of a solution containing the ERK2 substrate and ATP to all wells to start the kinase reaction.[1]

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Secondary Cell-Based Phospho-ERK1/2 Assay

This protocol measures the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context, confirming its on-target effect.

Materials and Reagents:

-

A suitable cell line with an active MAPK/ERK pathway (e.g., A375 melanoma cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching buffer (e.g., 1% H₂O₂ in wash buffer)

-

Blocking buffer (e.g., 5% BSA in wash buffer)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

96-well clear-bottom cell culture plates

-

Plate reader with absorbance detection at 450 nm

Step-by-Step Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Cell Starvation: If necessary for the cell line, starve the cells by replacing the growth medium with serum-free medium for 4-24 hours to reduce basal p-ERK levels.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours). Include DMSO-treated wells as a negative control.

-

Cell Stimulation (Optional): If basal p-ERK levels are low, stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15 minutes) to induce ERK phosphorylation.

-

Cell Fixation and Permeabilization: Discard the medium, wash the cells with PBS, and then add the fixing solution for 20 minutes at room temperature to fix and permeabilize the cells.

-

Quenching and Blocking: Wash the cells and add quenching buffer to reduce endogenous peroxidase activity. Follow with a blocking step to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with either anti-p-ERK or anti-t-ERK primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the cells and add TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

-

Data Analysis: Read the absorbance at 450 nm. Normalize the p-ERK signal to the t-ERK signal for each well. Calculate the percent inhibition of ERK phosphorylation for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.

Protocol 3: Tertiary Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials and Reagents:

-

Cell line used in the secondary assay

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

Plate reader with absorbance detection at 570 nm

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells (for 100% viability) and wells with a known cytotoxic agent as a positive control. Incubate for a period relevant to the intended therapeutic application (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the CC50 (50% cytotoxic concentration) value.

References

Application Notes and Protocols for High-Throughput Screening of 2-m-Tolyloxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-m-Tolyloxazole analogs. This class of compounds holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors for oncology applications. The following sections detail experimental protocols, data presentation, and visualizations of relevant biological pathways and screening workflows.

Introduction to this compound Analogs and HTS

The this compound scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Analogs of this core structure are of particular interest for their potential to modulate the activity of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify promising lead compounds.

HTS campaigns for this compound analogs typically involve either biochemical assays, targeting specific purified kinases, or cell-based assays, which assess the phenotypic effects of the compounds on cancer cell lines. The choice of assay depends on the specific research question, with biochemical assays offering direct target engagement information and cell-based assays providing insights into cellular efficacy and toxicity.

Data Presentation: Cytotoxic Activity of Oxazole/Oxadiazole Derivatives

The following table summarizes representative quantitative data from the screening of various oxazole and oxadiazole derivatives against different cancer cell lines. This data illustrates the potential for this class of compounds to exhibit potent anti-proliferative activity.

| Compound ID | Scaffold Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 10 | 3,4-diaryl-5-aminoisoxazole | Myeloid Leukemia | 0.04 - 12 | - | - |

| 11 | Acetylated 5-aminoisoxazole | - | Similar to CA-4 | Combretastatin A-4 (CA-4) | ~0.02 |

| 12 | Isoxazole derivative | - | < 0.1 | Combretastatin A-4 (CA-4) | ~0.02 |

| 8 | 4,5-diarylisoxazole | - | 0.75 | Combretastatin A-4 (CA-4) | 1.2 |

| 9 | 4,5-diarylisoxazole (amino substituted) | HeLa, HepG2 | 0.022, 0.065 | - | - |

| 15r | [1][2]oxazolo[5,4-e]isoindole | DMPM STO | 0.06 ± 0.01 | - | - |

| 16j | [1][2]oxazolo[5,4-e]isoindole | MP8 | 0.07 ± 0.02 | - | - |

| Compound 1 | 1,2,4-Oxadiazole | U87, T98G, LN229 | 60.3, 39.2, 80.4 | Caffeic Acid Phenethyl Ester (CAPE) | >100 |

| Compound 5 | 1,3,4-Oxadiazole | U87, T98G, LN229 | 35.1, 34.4, 37.9 | Caffeic Acid Phenethyl Ester (CAPE) | >100 |

| Compound 5 | 1,3,4-Oxadiazole | SKOV3, MCF7, A549 | 14.2, 30.9, 18.3 | Caffeic Acid Phenethyl Ester (CAPE) | >100 |

Note: This table presents a compilation of data from various sources for structurally related compounds to demonstrate the potential activity of oxazole and oxadiazole derivatives.[1][2] The IC50 values for the reference compounds are provided for context.

Experimental Protocols

High-Throughput Cell-Based Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to determine the number of viable cells in culture after treatment with this compound analogs. The assay is based on the reduction of the tetrazolium compound MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

384-well clear-bottom, black-walled tissue culture plates

-

This compound analog library dissolved in DMSO

-

Positive control (e.g., Staurosporine)

-

Negative control (DMSO)

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells in complete culture medium to a final concentration of 2.5 x 10^4 cells/mL.

-

Using an automated liquid handler or a multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a serial dilution of the this compound analogs in DMSO.

-

Using an acoustic dispenser or a pin tool, transfer 100 nL of each compound solution to the appropriate wells of the cell plate. This will result in a final concentration range for screening (e.g., 0.1 to 100 µM).

-

Include wells with a positive control (e.g., Staurosporine at 10 µM) and a negative control (DMSO only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

MTS Assay and Data Acquisition:

-

Equilibrate the MTS reagent to room temperature.

-

Add 10 µL of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells (media only) from all other wells.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_positive_control) / (Absorbance_negative_control - Absorbance_positive_control))

-

-

Calculate the Z'-factor to assess the quality of the assay:

-

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus a decrease in ADP indicates inhibition of the kinase by a this compound analog.

Materials:

-

Purified kinase of interest (e.g., EGFR, ABL1)

-

Kinase-specific substrate peptide

-

Kinase buffer

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well low-volume white plates

-

This compound analog library dissolved in DMSO

-

Positive control (known inhibitor of the kinase)

-

Negative control (DMSO)

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Protocol:

-

Kinase Reaction:

-

Prepare the kinase reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

-

Dispense 5 µL of the kinase reaction mix into each well of a 384-well plate.

-

Add 50 nL of the this compound analogs, positive control, or negative control to the appropriate wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the controls as described in the cell-based assay protocol.

-

Calculate the Z'-factor to assess assay quality.

-

Visualizations

High-Throughput Screening Workflow for Kinase Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign aimed at identifying novel kinase inhibitors from a library of this compound analogs.

Caption: A typical HTS workflow for identifying and validating kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer. Many kinase inhibitors target components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway with key regulatory nodes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also a common target for cancer therapeutics.

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-factor - Wikipedia [en.wikipedia.org]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]